4-Chloro-2-methoxy-6-methylpyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-2-methoxy-6-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6ClN3O. This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with a suitable nitrile source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and isopropanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification is typically achieved through column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-6-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can produce oxides and amines, respectively .
Scientific Research Applications
4-Chloro-2-methoxy-6-methylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxy-2-methylpyrimidine: Similar structure but lacks the nitrile group.
2-Chloro-4-methylpyridine: Contains a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-6-methylpyrimidine: Contains an additional chlorine atom .
Uniqueness
4-Chloro-2-methoxy-6-methylpyrimidine-5-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the pyrimidine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
4-chloro-2-methoxy-6-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6ClN3O/c1-4-5(3-9)6(8)11-7(10-4)12-2/h1-2H3 |
InChI Key |
MNACQKTUCQBIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)Cl)C#N |
Origin of Product |
United States |
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